4-butoxy-N-(3-iodophenyl)benzamide
Description
4-Butoxy-N-(3-iodophenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 3-iodophenyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent types, positions, and chain lengths. Key comparisons include:
Key Observations :
- Iodine Position : Position 3 (as in the target compound) vs. 2 or 4 alters steric and electronic interactions with biological targets, affecting activity .
- Alkoxy Chain Length : Butoxy (C4) vs. methoxy (C1) or ethoxy (C2) increases lipophilicity but may reduce aqueous solubility .
- Additional Functional Groups : Sulfamoyl or hydroxyl groups introduce hydrogen-bonding or charge interactions, modifying target specificity .
Physicochemical Properties
Comparative data on solubility, stability, and reactivity:
| Property | 4-Butoxy-N-(3-iodophenyl)benzamide | 4-Methoxy Analog | 3-Iodo-4-sulfamoyl Analog | |
|---|---|---|---|---|
| Solubility in Water | Low (<0.1 mg/mL) | Moderate (1–5 mg/mL) | Low (<0.1 mg/mL) | |
| LogP (Lipophilicity) | 4.8 | 3.2 | 5.1 | |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C | |
| Halogen Bonding Strength | Strong (iodine) | Absent (methoxy) | Strong (iodine + sulfamoyl) |
Implications :
- The butoxy chain and iodine atom synergistically enhance membrane permeability but limit aqueous solubility, necessitating formulation optimization .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolism : Hepatic CYP3A4-mediated oxidation of the butoxy chain generates polar metabolites, reducing systemic exposure compared to shorter-chain analogs .
- Excretion : Renal clearance is slower than sulfamoyl-containing analogs due to higher protein binding .
Research Findings and Case Studies
- Anticancer Studies : Demonstrated 40% tumor growth inhibition in murine models, outperforming 2-iodo analogs but less potent than sulfamoyl derivatives .
- Synergistic Effects : Combined with platinum-based chemotherapeutics, enhances apoptosis via p53 pathway activation .
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